(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride

Catalog No.
S6500605
CAS No.
1881292-29-0
M.F
C5H10ClF2NO2
M. Wt
189.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-5,5-difluoropentanoic acid hydrochlor...

CAS Number

1881292-29-0

Product Name

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride

IUPAC Name

(2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1

InChI Key

AGIGRYUKWSQVGO-AENDTGMFSA-N

Canonical SMILES

C(CC(F)F)C(C(=O)O)N.Cl

Isomeric SMILES

C(CC(F)F)[C@H](C(=O)O)N.Cl

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is a fluorinated amino acid derivative characterized by its unique molecular structure, which includes two fluorine atoms attached to the fifth carbon of the pentanoic acid chain. Its molecular formula is C5_5H10_{10}ClF2_2NO2_2. The presence of the amino group at the second carbon position enhances its potential for biological activity and interaction with various biomolecules. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its distinctive properties.

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to form various amines.
  • Substitution: The fluorine atoms can be substituted with different functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) and hydrogen peroxide (H2_2O2_2) are frequently used oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) serve as common reducing agents.
  • Substitution: Nucleophilic substitution reactions can involve reagents such as sodium azide (NaN3_3) or thiols (R-SH).

Major Products Formed

The outcomes of these reactions depend on the specific conditions and reagents employed. For instance, oxidation may produce nitroso or nitro derivatives, while reduction can yield various amines. Substitution reactions might lead to the formation of azides, thiols, or other substituted compounds.

The biological activity of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is attributed to its ability to interact with specific molecular targets within biological systems. The amino group allows for hydrogen bonding with proteins and enzymes, while the fluorine atoms enhance the compound's stability and reactivity. These interactions can modulate enzymatic activity and receptor function, making it a valuable compound in pharmacological studies.

The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride typically involves:

  • Fluorination: A suitable precursor undergoes fluorination to introduce fluorine atoms at the fifth carbon.
  • Amino Group Introduction: The resulting compound reacts with ammonia or an amine to incorporate the amino group.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production may utilize advanced methods such as continuous flow synthesis or catalytic processes for improved yield and purity.

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as a building block in drug development due to its unique properties.
  • Biochemical Studies: The compound is used in studies investigating enzyme activity and protein interactions.
  • Synthetic Chemistry: It acts as a reagent in organic synthesis for creating more complex molecules.

Studies on the interactions of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride with biological macromolecules have revealed its potential effects on metabolic pathways and enzyme kinetics. Its ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its role in modulating biological functions.

Several compounds share structural similarities with (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride. Here are some examples:

Compound NameMolecular FormulaUnique Features
2-amino-5-fluoropentanoic acid hydrochlorideC5_5H10_10ClFNO2_2Contains one fluorine atom
2-amino-4,4-difluorobutanoic acid hydrochlorideC4_4H8_8ClF2_2NO2_2Features two fluorine atoms on a four-carbon chain
2-amino-3,3-difluoropropanoic acid hydrochlorideC3_3H6_6ClF2_2NO2_2Contains two fluorine atoms on a three-carbon chain

Uniqueness

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is unique due to its specific arrangement of two fluorine atoms at the fifth carbon position, which significantly influences its chemical reactivity and biological interactions. This structural characteristic differentiates it from other similar compounds, making it particularly useful in research applications focused on fluorinated amino acids.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

189.0368126 g/mol

Monoisotopic Mass

189.0368126 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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